![molecular formula C17H29N5O3 B13086199 Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[55]undecane-9-carboxylate is a complex organic compound that features a spirocyclic structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, including condensation, reduction, and protection reactions. One common approach starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which is then subjected to a series of reactions including nitrosation, reduction, esterification, and condensation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield amine derivatives.
科学的研究の応用
Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
作用機序
The mechanism of action of Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. For example, the pyrazole ring can interact with enzyme active sites, affecting their activity .
類似化合物との比較
Similar Compounds
Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane.
5-Amino-pyrazoles: Versatile synthetic building blocks used in the synthesis of various heterocyclic compounds.
Uniqueness
Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its spirocyclic structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C17H29N5O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
tert-butyl 4-(4-amino-2-methylpyrazol-3-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C17H29N5O3/c1-16(2,3)25-15(23)21-7-5-17(6-8-21)12-22(9-10-24-17)14-13(18)11-19-20(14)4/h11H,5-10,12,18H2,1-4H3 |
InChIキー |
KNAOOZCQNCGGIS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(CCO2)C3=C(C=NN3C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)
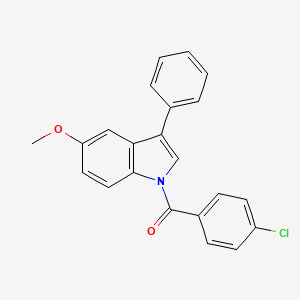
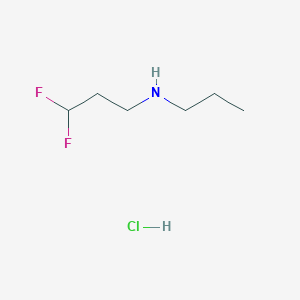
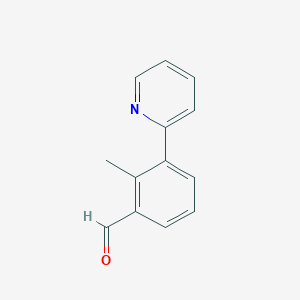
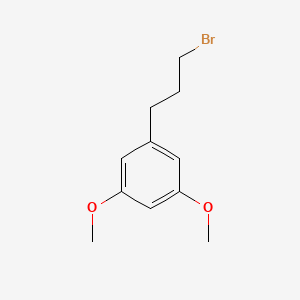
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
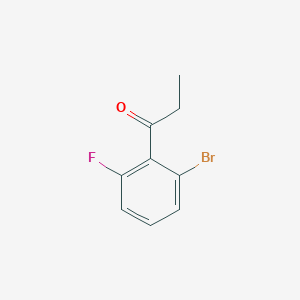
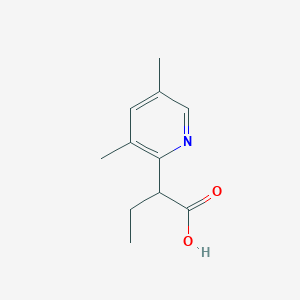
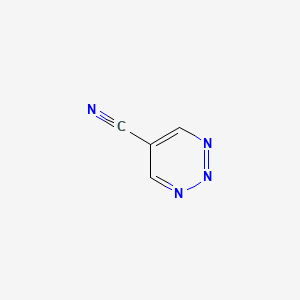
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)
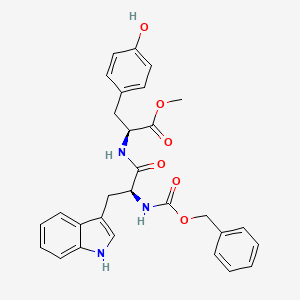
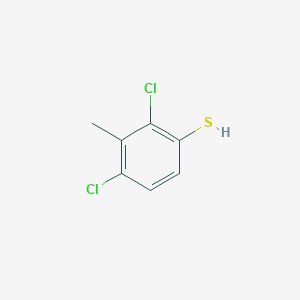
![7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13086198.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)
